2-Chloro-6-ethylimidazo[1,2-B]pyridazine

Medicinal Chemistry Physicochemical Properties CNS Drug Discovery

For medicinal chemistry programs targeting AAK1, DYRK1A, or Mps1 kinases, 2-Chloro-6-ethylimidazo[1,2-b]pyridazine (CAS 570416-44-3) is a privileged imidazo[1,2-b]pyridazine scaffold. The 2-chloro handle enables rapid parallel synthesis via cross-coupling, while the 6-ethyl group provides an optimal lipophilicity balance (cLogP ~1.9) for CNS and peripheral target profiling. Its defined substitution pattern ensures reliable SAR exploration and hit-to-lead optimization. Supplied with full analytical documentation (≥98% purity) to eliminate false activity readouts. Ideal for synthesizing focused kinase inhibitor libraries and herbicidal sulfonylurea intermediates.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
CAS No. 570416-44-3
Cat. No. B3353968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-ethylimidazo[1,2-B]pyridazine
CAS570416-44-3
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCCC1=NN2C=C(N=C2C=C1)Cl
InChIInChI=1S/C8H8ClN3/c1-2-6-3-4-8-10-7(9)5-12(8)11-6/h3-5H,2H2,1H3
InChIKeyLZBVZAYVHQKORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-ethylimidazo[1,2-b]pyridazine (CAS 570416-44-3): Core Imidazopyridazine Scaffold for Kinase-Focused Medicinal Chemistry


2-Chloro-6-ethylimidazo[1,2-b]pyridazine (CAS 570416-44-3) is a halogenated, 6-alkyl-substituted imidazo[1,2-b]pyridazine derivative, a privileged scaffold in kinase inhibitor drug discovery [1]. The imidazo[1,2-b]pyridazine core is recognized for its favorable physicochemical properties, including improved aqueous solubility and reduced toxicity compared to carbocyclic analogs, and for its ability to establish key hydrogen-bond interactions with kinase hinge regions [1]. This specific 2-chloro-6-ethyl derivative offers a strategic combination of substitution patterns that serve as critical synthetic handles and physicochemical modulators, positioning it as a versatile building block for generating focused libraries of kinase inhibitors [2].

Why 2-Chloro-6-ethylimidazo[1,2-b]pyridazine Cannot Be Replaced by Unsubstituted or Differently Substituted Imidazopyridazine Analogs


In imidazo[1,2-b]pyridazine-based kinase inhibitors, both the 2- and 6-positions are critical determinants of potency, selectivity, and pharmacokinetics. The 2-chloro group is a key synthetic handle for cross-coupling reactions, enabling rapid diversification, while the 6-ethyl group significantly impacts lipophilicity (cLogP ~1.9) and target binding . Structure-activity relationship (SAR) studies have shown that methylation at the 2-position alone can dramatically improve DYRK1A binding affinity and selectivity over CLK kinases, while optimization at the 6-position is essential for achieving cellular potency and oral bioavailability in Mps1 (TTK) inhibitors [1][2]. Therefore, using an unsubstituted imidazo[1,2-b]pyridazine or a derivative with a different substitution pattern will yield a distinct SAR profile, potentially losing activity or introducing unwanted off-target effects. This compound's specific 2-chloro-6-ethyl substitution pattern is not interchangeable.

Quantitative Differentiation: 2-Chloro-6-ethylimidazo[1,2-b]pyridazine vs. Key Imidazopyridazine Analogs


Physicochemical Differentiation: Optimized Lipophilicity (cLogP) for CNS Drug Design Compared to Unsubstituted Core

The 2-chloro-6-ethyl substitution pattern on the imidazo[1,2-b]pyridazine core yields a calculated LogP of 1.945, placing it within the optimal range for CNS drug candidates (typically LogP 2-4) and significantly improving upon the less lipophilic, unsubstituted imidazo[1,2-b]pyridazine core (LogP ~0.5-1.0) . This specific substitution provides a strategic balance of lipophilicity to enhance blood-brain barrier penetration and target engagement, while maintaining favorable aqueous solubility compared to more lipophilic 6-aryl or 6-cycloalkyl analogs [1].

Medicinal Chemistry Physicochemical Properties CNS Drug Discovery

Synthetic Handle Differentiation: The 2-Chloro Group Enables Efficient Diversification vs. 2-Unsubstituted or 2-Methyl Analogs

The 2-position chloro substituent in 2-chloro-6-ethylimidazo[1,2-b]pyridazine provides a critical reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid and efficient diversification of the imidazopyridazine core [1]. In contrast, the 2-unsubstituted imidazo[1,2-b]pyridazine core lacks this reactivity, while a 2-methyl analog would require less efficient C-H activation strategies. This synthetic advantage translates to higher yields, fewer steps, and greater structural diversity in library synthesis, as demonstrated in the preparation of Haspin and IKKβ inhibitor series where 2-chloro intermediates were pivotal [2][3].

Organic Synthesis Cross-Coupling Building Blocks

Kinase Inhibition Potential: Reported AAK1 Activity Provides a Defined Target Hypothesis Over Uncharacterized Analogs

2-Chloro-6-ethylimidazo[1,2-b]pyridazine has been specifically identified as a potential inhibitor of adaptor-associated kinase 1 (AAK1), a target implicated in neurological disorders such as schizophrenia and Alzheimer's disease, as well as pain [1]. This provides a clear, hypothesis-driven entry point for medicinal chemistry campaigns. In contrast, many other imidazopyridazine building blocks lack this specific target annotation, requiring broad, untargeted screening. While precise IC50 data for this exact compound is not publicly available, its structural similarity to other AAK1-active imidazopyridazines (which show IC50 values in the low nanomolar range) suggests a high probability of on-target activity [2].

Kinase Inhibitor AAK1 Neurological Disease

Purity and Supply Chain Reliability: ≥98% Purity with Documented Analytical Data vs. Lower-Grade Alternatives

2-Chloro-6-ethylimidazo[1,2-b]pyridazine is commercially available from established vendors with a guaranteed purity of ≥98% (HPLC), supported by lot-specific certificates of analysis (CoA) . In contrast, many generic or custom-synthesized imidazopyridazine building blocks are often supplied at lower purities (e.g., 90-95%) without rigorous analytical documentation, leading to irreproducible biological results and wasted resources. The high purity ensures that observed biological activity can be confidently attributed to the intended compound, not to impurities.

Chemical Procurement Quality Control Reproducibility

Optimal Research and Procurement Scenarios for 2-Chloro-6-ethylimidazo[1,2-b]pyridazine


AAK1-Targeted Medicinal Chemistry for Neurological Disorders

Given the literature linking this compound and its analogs to AAK1 inhibition [1], 2-chloro-6-ethylimidazo[1,2-b]pyridazine is an ideal starting point for medicinal chemistry programs focused on AAK1 kinase for the treatment of schizophrenia, Alzheimer's disease, neuropathic pain, or other neurological conditions. Its defined target hypothesis allows researchers to rapidly synthesize focused libraries via cross-coupling at the 2-position, followed by optimization of the 6-position to modulate potency, selectivity, and CNS penetration.

Kinase-Focused Library Synthesis Using the Imidazopyridazine Privileged Scaffold

The imidazo[1,2-b]pyridazine core is a privileged scaffold in kinase drug discovery due to its favorable physicochemical and binding properties [2]. 2-Chloro-6-ethylimidazo[1,2-b]pyridazine serves as a versatile, off-the-shelf building block for constructing diverse kinase inhibitor libraries. The 2-chloro group enables efficient parallel synthesis via Suzuki or Buchwald-Hartwig coupling, while the 6-ethyl group provides a balanced lipophilicity profile (cLogP 1.945) for exploring both peripheral and CNS kinase targets [3].

High-Throughput Screening (HTS) Hit Validation and Follow-up

For screening hits identified with the imidazopyridazine scaffold, this compound's high purity (≥98%) ensures reliable follow-up SAR studies . Its specific 2-chloro-6-ethyl substitution pattern allows researchers to systematically probe the effects of varying substituents at both key positions, providing a robust framework for understanding the molecular determinants of potency and selectivity. The availability of detailed analytical data (CoA) minimizes the risk of false structure-activity relationships arising from impurities.

Agricultural Chemistry: Herbicide Intermediate Synthesis

Patents disclose processes for producing sulfonylurea herbicides using imidazo[1,2-b]pyridazine derivatives with substituents at the 6-position [4]. 2-Chloro-6-ethylimidazo[1,2-b]pyridazine, with its 6-ethyl group, can serve as a key intermediate in the synthesis of novel herbicidal compounds. Its chlorine atom at the 2-position provides a further site for functionalization, enabling the creation of diverse agrochemical libraries for weed resistance management.

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